

Octyl Gallate Inhibits ATP-Induced Calcium Signaling

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Octyl Gallate

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A 2010 study established that **octyl gallate** inhibits the intracellular free calcium concentration ($[Ca^{2+}]_i$) increase induced by ATP in PC12 cells. The research concluded that this occurs through a dual mechanism: inhibiting calcium influx via P2X receptors and calcium release from intracellular stores via P2Y receptors [1].

The table below summarizes the key quantitative findings from this study:

| Aspect Investigated | Experimental Finding | Interpretation |
|------------------------------------|---|--|
| Potency (IC ₅₀) | 2.84 μ M [1] | Octyl gallate is a potent inhibitor of the ATP-induced $[Ca^{2+}]_i$ response. |
| Inhibition of P2Y-mediated release | Significant inhibition in Ca^{2+} -free conditions or after store depletion with thapsigargin [1] | Inhibits P2Y receptor-induced release of Ca^{2+} from intracellular stores. |
| Inhibition of P2X & VGCC influx | Inhibited $[Ca^{2+}]_i$ increase induced by 50 mM KCl; effect additive to L-type Ca^{2+} channel blocker nimodipine [1] | Inhibits both P2X receptor-mediated Ca^{2+} influx and secondary activation of Voltage-Gated Ca^{2+} Channels (VGCCs). |

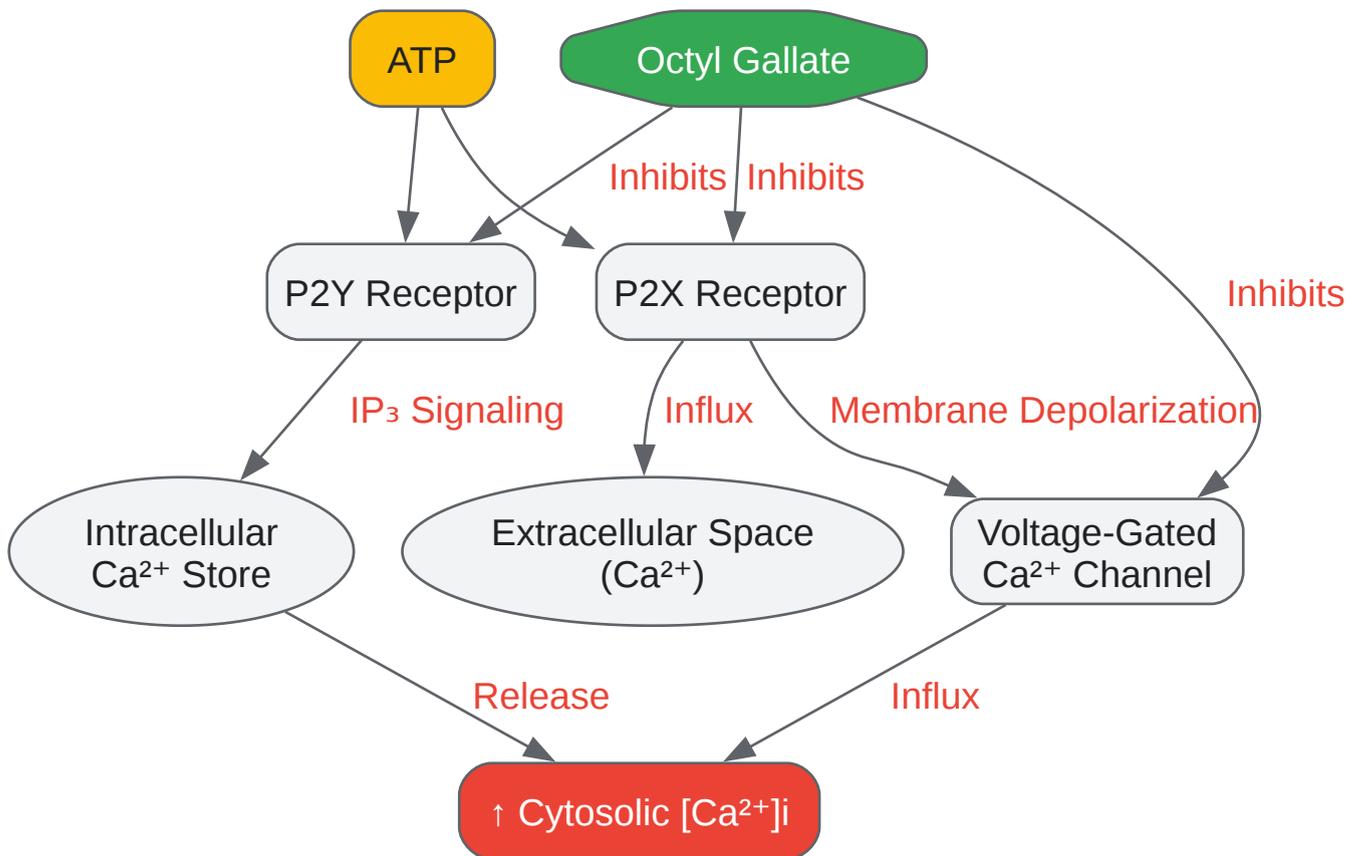
| Aspect Investigated | Experimental Finding | Interpretation |
|-----------------------------|--|--|
| Protein Kinase Independence | No effect from PKC or tyrosine kinase inhibitors on octyl gallate's action [1] | The inhibitory mechanism is independent of Protein Kinase C or tyrosine kinase pathways. |
| Direct Channel Block | Markedly inhibited ATP-induced currents in whole-cell patch clamping [1] | Directly blocks the ion channel activity of the purinergic receptors. |

Experimental Protocol: Key Methodology

For researchers aiming to replicate or build upon these findings, here is a summary of the core experimental protocol used in the foundational study [1]:

- **Cell Culture:** PC12 rat pheochromocytoma cells were grown in DMEM supplemented with 10% fetal bovine serum and 10% horse serum at 37°C in a humidified atmosphere.
- **Calcium Imaging:**
 - Cells were loaded with **12 µM fura-2 AM** (a fluorescent Ca²⁺ indicator) for 45 minutes at 37°C.
 - [Ca²⁺]_i was measured using **digital fluorescence imaging**. Image pairs (excited at 340 nm and 380 nm) were collected every 3-60 seconds, and the emission was measured at 510 nm.
 - To isolate the source of Ca²⁺, experiments were repeated in **nominally Ca²⁺-free HEPES-HBSS** or after depleting intracellular stores with **1 µM thapsigargin**.
- **Electrophysiology: Whole-cell patch clamping** was performed at a holding potential of -70 mV to measure ATP-induced currents.
- **Pharmacology:** Cells were **pretreated with octyl gallate for 10 minutes** before stimulation with ATP (100 µM) or KCl (50 mM). Specific inhibitors like nimodipine (1 µM), staurosporin (100 nM), GF109203X (300 nM), and genistein (50 µM) were used to probe mechanisms.

The following diagram illustrates the proposed signaling pathway and the points of inhibition by **octyl gallate**, based on the findings from the above protocol.



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Research Context and Future Directions

While the evidence for **octyl gallate** is specific, your research into P2X/P2Y receptor inhibition can be contextualized within the broader field.

- **Therapeutic Relevance of P2 Receptor Inhibition:** Antagonizing specific P2 receptors is a major therapeutic strategy. For instance, P2X3 antagonists are approved or in trials for chronic cough, P2Y12 antagonists are cornerstone antiplatelet drugs, and P2X7 is a key target in neuroinflammation and other inflammatory diseases [2] [3] [4].
- **Current Research Gaps:** The search results indicate that **octyl gallate** has been studied for other biological activities, such as inducing apoptosis in cancer cells, but these effects are linked to different mechanisms like the induction of BNIP3L or interference with HSP90 α signaling, not direct P2 receptor inhibition [5]. This suggests **octyl gallate** has a complex polypharmacology.

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To cite this document: Smolecule. [Octyl Gallate Inhibits ATP-Induced Calcium Signaling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b571920#octyl-gallate-p2x-p2y-receptor-inhibition>]

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